molecular formula C9H11NO2 B13207915 2-amino-2,3-dihydro-1H-indene-1,4-diol

2-amino-2,3-dihydro-1H-indene-1,4-diol

Cat. No.: B13207915
M. Wt: 165.19 g/mol
InChI Key: NCZWZYJTZSWFAY-UHFFFAOYSA-N
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Description

2-Amino-2,3-dihydro-1H-indene-1,4-diol is an organic compound with a unique structure that includes both amino and dihydroxy functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2,3-dihydro-1H-indene-1,4-diol typically involves the reduction of indene derivatives followed by amination and hydroxylation steps. One common method includes the catalytic hydrogenation of indene to produce 2,3-dihydroindene, which is then subjected to amination using ammonia or an amine source under controlled conditions. The final step involves the hydroxylation of the intermediate to introduce the diol functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized catalysts to enhance yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2,3-dihydro-1H-indene-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form diketones or quinones.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of diketones or quinones.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-2,3-dihydro-1H-indene-1,4-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-2,3-dihydro-1H-indene-1,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

    1H-Indene-1,2-diol, 2,3-dihydro-, trans-: A stereoisomer with similar functional groups but different spatial arrangement.

    1H-Indene-1,2-diol, 2,3-dihydro-, cis-: Another stereoisomer with a different spatial arrangement of the hydroxyl groups.

Uniqueness

2-Amino-2,3-dihydro-1H-indene-1,4-diol is unique due to the presence of both amino and dihydroxy groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-amino-2,3-dihydro-1H-indene-1,4-diol

InChI

InChI=1S/C9H11NO2/c10-7-4-6-5(9(7)12)2-1-3-8(6)11/h1-3,7,9,11-12H,4,10H2

InChI Key

NCZWZYJTZSWFAY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C2=C1C(=CC=C2)O)O)N

Origin of Product

United States

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